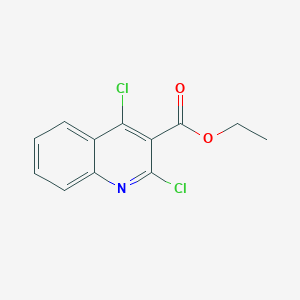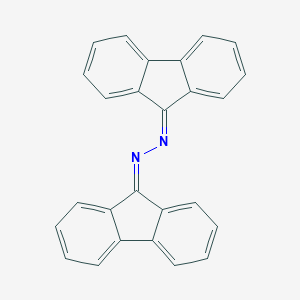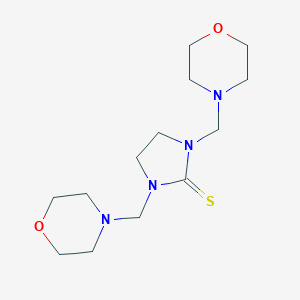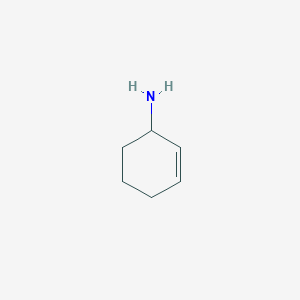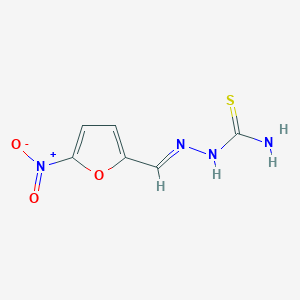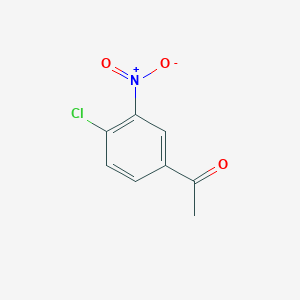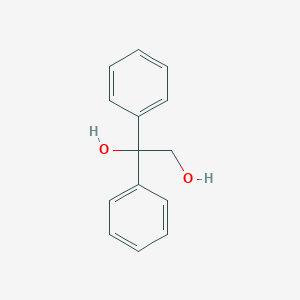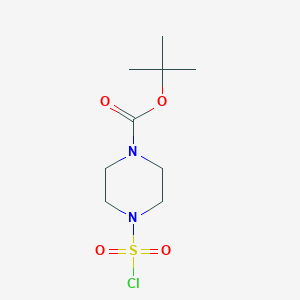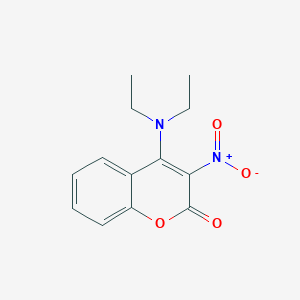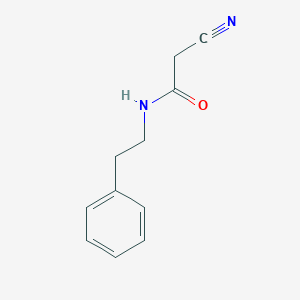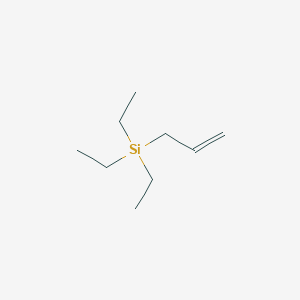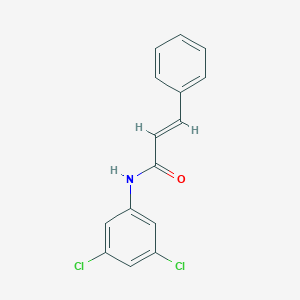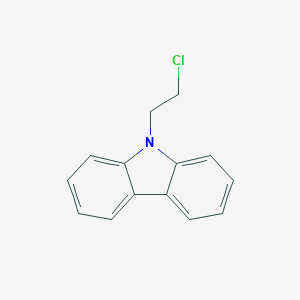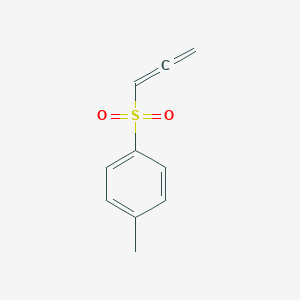
p-Tolyl propadienyl sulphone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-Tolyl propadienyl sulphone (TPS) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TPS is a member of the sulphone family, which is known for its high thermal stability and resistance to oxidation.
Aplicaciones Científicas De Investigación
P-Tolyl propadienyl sulphone has been studied extensively for its potential applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). p-Tolyl propadienyl sulphone has been shown to have excellent charge transport properties and high thermal stability, making it an ideal material for use in these applications.
Mecanismo De Acción
The mechanism of action of p-Tolyl propadienyl sulphone involves the interaction of the molecule with the target material, which can be a semiconductor or an organic molecule. p-Tolyl propadienyl sulphone acts as a charge carrier, facilitating the movement of electrons or holes through the material. This results in improved conductivity and other desirable properties, such as increased luminescence in OLEDs.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of p-Tolyl propadienyl sulphone, as it is primarily used in organic electronics. However, some studies have shown that p-Tolyl propadienyl sulphone can induce cell death in cancer cells, making it a potential candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of p-Tolyl propadienyl sulphone is its high thermal stability, which makes it an ideal material for use in high-temperature applications. Additionally, p-Tolyl propadienyl sulphone has excellent charge transport properties, making it a promising candidate for use in organic electronics. However, p-Tolyl propadienyl sulphone is a relatively new compound, and there is still much research to be done to fully understand its properties and potential applications.
Direcciones Futuras
There are several future directions for research on p-Tolyl propadienyl sulphone. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, there is potential for p-Tolyl propadienyl sulphone to be used in other applications, such as catalysis and energy storage. Further research is needed to fully understand the properties and potential applications of p-Tolyl propadienyl sulphone.
Métodos De Síntesis
The synthesis of p-Tolyl propadienyl sulphone involves the reaction of p-tolyl lithium with propargyl sulphone. The reaction is carried out in the presence of a catalyst, typically copper, at a low temperature (-78°C). The resulting product is then purified using column chromatography to obtain pure p-Tolyl propadienyl sulphone.
Propiedades
Número CAS |
16192-08-8 |
|---|---|
Nombre del producto |
p-Tolyl propadienyl sulphone |
Fórmula molecular |
C10H10O2S |
Peso molecular |
194.25 g/mol |
InChI |
InChI=1S/C10H10O2S/c1-3-8-13(11,12)10-6-4-9(2)5-7-10/h4-8H,1H2,2H3 |
Clave InChI |
XKGAKLCWOYKBBO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C=C=C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C=C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-6-nitroso-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B186950.png)
